

Technical Support Center: Reducing Carbon Impurities in SiN Films from BEMAS

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Compound of Interest

Compound Name: *Bis(ethylmethylamino)silane*

Cat. No.: *B6360028*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silicon Nitride (SiN) film deposition using **Bis(ethylmethylamino)silane** (BEMAS) as a precursor. The focus is on identifying and mitigating carbon impurities in the deposited films.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of carbon impurities when depositing SiN films with BEMAS?

The BEMAS precursor, with its chemical structure $\text{SiH}_2(\text{N}(\text{CH}_3)(\text{C}_2\text{H}_5))_2$, contains ethyl and methyl groups, which are the main sources of carbon. During the deposition process, incomplete reaction and dissociation of these organic ligands can lead to the incorporation of carbon atoms into the growing SiN film.

Q2: How does the deposition temperature affect carbon incorporation in SiN films?

Deposition temperature is a critical parameter. Generally, higher deposition temperatures provide more thermal energy for the precursor molecules to react completely. This enhanced reaction efficiency helps in the effective removal of carbon-containing byproducts, thus reducing carbon impurities in the film. Conversely, deposition at lower temperatures can lead to higher carbon content due to incomplete precursor dissociation. For instance, studies on similar organosilane precursors have shown that films deposited at temperatures below 200°C tend to contain more organic moieties, while those deposited above 200°C show stronger Si-N bonding and reduced carbon.^[1]

Q3: Can plasma treatment help in reducing carbon content?

Yes, plasma treatment is a highly effective method for reducing carbon impurities. Using a plasma of reactive gases like nitrogen (N_2), ammonia (NH_3), or hydrogen (H_2) can significantly impact the film's composition.^[1] NH_3 plasma, in particular, has been shown to be effective in removing carbon.^[2] The reactive species in the plasma can break down the carbon-containing fragments from the precursor and facilitate their removal as volatile byproducts.

Q4: What is the role of the co-reactant gas in controlling carbon impurities?

The choice of co-reactant gas is crucial. While BEMAS can be used with various nitrogen sources, using a reactive nitrogen species from a plasma source (like N_2 or NH_3 plasma) is generally more effective at reducing carbon than using N_2 gas alone. For example, in plasma-enhanced atomic layer deposition (PEALD) with a similar precursor, changing the plasma condition from an N_2 /Ar plasma to an NH_3 /Ar plasma drastically reduced the carbon-to-silicon ratio in the deposited films.^[1]

Q5: Are there alternative precursors to BEMAS for depositing low-carbon SiN films?

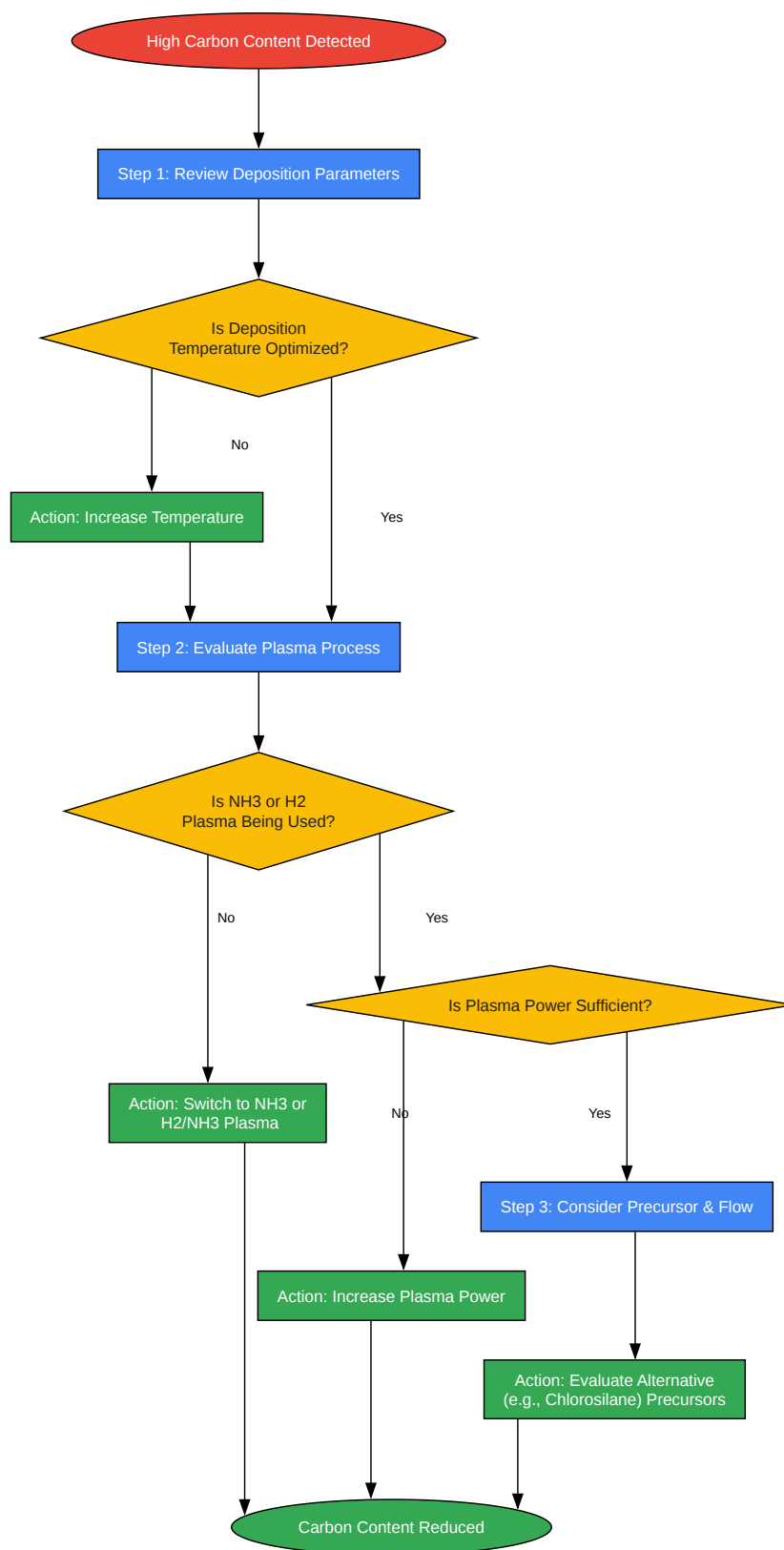
Yes, if minimizing carbon content is a primary concern, several alternative precursors can be considered. Chlorosilanes, such as hexachlorodisilane (HCDS), are a class of precursors that do not contain carbon and can be used to deposit carbon-free SiN films, although they may require higher deposition temperatures. Other organosilane precursors with different ligand structures might also offer lower carbon incorporation depending on the specific deposition process.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to high carbon content in your SiN films.

Issue: High carbon concentration detected in the SiN film.

Below is a workflow to help you troubleshoot this issue.



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Caption: Troubleshooting workflow for reducing carbon in SiN films.

Data on Deposition Parameters and Carbon Content

The following table summarizes the general effects of key deposition parameters on carbon concentration in SiN films grown from organosilane precursors. Specific quantitative values can vary significantly based on the deposition system and other process variables.

Parameter	Change	Effect on Carbon Content	Rationale
Deposition Temperature	Increase	Decrease	Provides more energy for complete precursor reaction and byproduct removal. [3]
Plasma Power	Increase	Decrease	Higher power leads to more efficient dissociation of precursor molecules and reactive nitrogen species, aiding in carbon removal. [4]
Co-reactant Gas	Switch from N ₂ to NH ₃ /H ₂ Plasma	Significant Decrease	NH ₃ and H ₂ plasmas provide reactive hydrogen and nitrogen species that readily react with carbon-containing fragments to form volatile byproducts. [1] [2]
Precursor Flow Rate	Decrease	Decrease	A lower flow rate can ensure more efficient reaction of the precursor on the substrate surface, preventing the incorporation of unreacted molecules.

Experimental Protocols

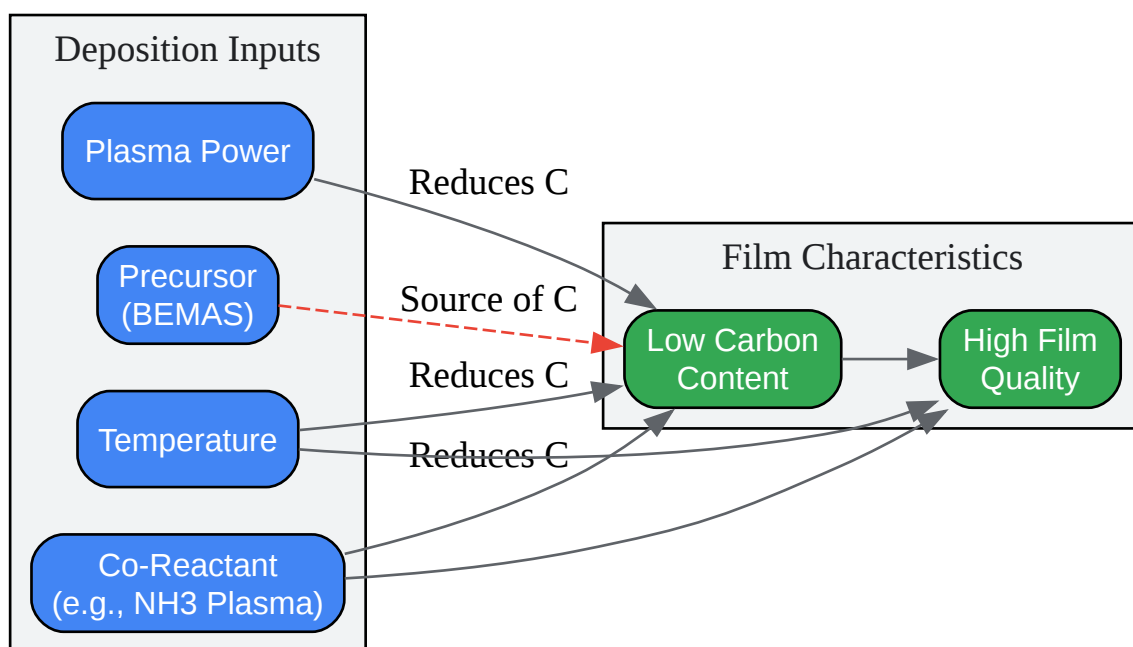
Protocol 1: Carbon Reduction using Ammonia (NH₃) Plasma Treatment

This protocol describes a general procedure for reducing carbon content in SiN films using an in-situ NH₃ plasma treatment during a Plasma-Enhanced Chemical Vapor Deposition (PECVD) or Plasma-Enhanced Atomic Layer Deposition (PEALD) process.

- **Chamber Preparation:** Ensure the deposition chamber is clean and has reached the desired base pressure.
- **Substrate Loading:** Load the substrate and heat it to the target deposition temperature (e.g., 250-400°C).
- **Deposition Cycle (for PEALD):**
 - Introduce the BEMAS precursor into the chamber for a set pulse time.
 - Purge the chamber with an inert gas (e.g., Ar, N₂) to remove unreacted precursor and byproducts.
 - Introduce NH₃ gas and ignite the plasma for a set time. The plasma helps to both provide reactive nitrogen for SiN formation and remove carbon ligands.
 - Purge the chamber again with the inert gas.
 - Repeat for the desired number of cycles.
- **Deposition (for PECVD):**
 - Continuously flow BEMAS and NH₃ (along with a carrier gas like Ar) into the chamber.
 - Ignite the plasma to initiate the deposition process. The presence of NH₃ plasma will aid in reducing carbon incorporation during film growth.
- **Post-Deposition Analysis:** After deposition, analyze the film composition using techniques like X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS) to quantify the carbon content.

Logical Relationships

The diagram below illustrates the relationship between key deposition inputs and the resulting film characteristics, with a focus on achieving low carbon content.



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Caption: Relationship between deposition inputs and film characteristics.

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